REACTION_SMILES
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[C:10]([CH3:11])(=[O:12])[NH:13][C:14]([C:15](=[O:16])[OH:17])=[CH:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[C:1]([NH:2][C:3](=[CH2:4])[C:5]([OH:6])=[O:7])(=[O:8])[CH3:9].[Si:25]([CH:26]=[N+:27]=[N-:28])([CH3:29])([CH3:30])[CH3:31]>>[CH3:1][O:17][C:15]([C:14]([NH:13][C:10]([CH3:11])=[O:12])=[CH:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NC(=Cc1ccccc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(NC(C)=O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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COC(=O)C(=Cc1ccccc1)NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |